molecular formula C6H7BO3S B1344668 5-Acetyl-3-thienylboronic acid CAS No. 942190-74-1

5-Acetyl-3-thienylboronic acid

Cat. No. B1344668
CAS RN: 942190-74-1
M. Wt: 170 g/mol
InChI Key: ABXWZNDYRCDJSC-UHFFFAOYSA-N
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Description

5-Acetyl-3-thienylboronic acid is an organoboron compound . It is a highly valuable building block in organic synthesis . The CAS Number of this compound is 942190-74-1 .


Synthesis Analysis

Pinacol boronic esters, which include 5-Acetyl-3-thienylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This process utilizes a radical approach .


Chemical Reactions Analysis

5-Acetyl-3-thienylboronic acid, like other boronic acids, can participate in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups .

Scientific Research Applications

Electrochemical Properties and Applications

5-Acetyl-3-thienylboronic acid and its derivatives exhibit remarkable electrochemical properties, especially in the presence of fluoride ions. The electrochemical analysis reveals a significant negative shift in their oxidation potentials when fluoride ions are present, attributed to the formation of negatively charged boron-ate complexes. This property has been leveraged in anodic fluorination reactions, producing mono- and trifluoro products by eliminating a boryl group. This characteristic makes such compounds useful in electrochemical applications, including the development of electroauxiliaries and fluorination agents (Suzuki et al., 2016).

Polymerization and Material Science

In material science, poly-3-thienylboronic acid has been synthesized through electrochemical polymerization, showing potential as a chemosensitive material due to its strong negative solvatochromic effect and reversible electrochromic properties. This polymer exhibits promising characteristics for application in chemosensitive materials, benefiting from the unique electrochemical behavior of 3-thienylboronic acid derivatives (Efremenko & Mirsky, 2020).

Chemical Sensing and Affinity Properties

Further exploring its utility in sensing technologies, 3-thienylboronic acid demonstrates significant affinity properties towards diol-containing compounds, as studied through isothermal titration calorimetry. This compound's ability to bind analytes like sorbitol and fructose with high binding enthalpy makes it a prospective receptor material for sensor applications, particularly in smart chemical sensors where its affinity can be electrochemically controlled (Efremenko & Mirsky, 2022).

Synthetic Chemistry and Organic Transformations

The versatility of 5-Acetyl-3-thienylboronic acid extends into synthetic chemistry, where it is utilized in the regiospecific introduction of electrophiles, facilitating the synthesis of various substituted thienylboronic acids and esters. This capacity for functionalization underlines its importance in the synthesis of complex organic molecules, providing pathways for the creation of compounds with diverse applications ranging from materials science to pharmaceuticals (Christophersen et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

(5-acetylthiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO3S/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXWZNDYRCDJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=C1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Acetylthiophen-3-YL)boronic acid

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